molecular formula C11H10Cl2F2N4O3S B1681188 Sulfentrazone CAS No. 122836-35-5

Sulfentrazone

Cat. No.: B1681188
CAS No.: 122836-35-5
M. Wt: 387.2 g/mol
InChI Key: OORLZFUTLGXMEF-UHFFFAOYSA-N
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Description

Sulfentrazone is an organic compound used as a broad-spectrum herbicide. It is known for its effectiveness in controlling a wide range of broad-leaved weeds and some grass species. The compound acts by inhibiting the enzyme protoporphyrinogen oxidase, which is crucial for the synthesis of chlorophyll in plants . This compound was first marketed in the United States in 1997 by FMC Corporation under the brand name Authority .

Mechanism of Action

Target of Action

Sulfentrazone is a broad-spectrum herbicide that primarily targets the enzyme protoporphyrinogen oxidase (PPO) in plants . PPO plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .

Mode of Action

this compound inhibits the activity of PPO, leading to an accumulation of protoporphyrin IX in plant cells . Protoporphyrin IX is a potent photosensitizer that activates oxygen, leading to lipid peroxidation . This process requires both light and oxygen, and it ultimately results in chlorosis and desiccation of the plant, causing its death .

Biochemical Pathways

The inhibition of PPO by this compound disrupts the biosynthesis of chlorophyll and heme, affecting multiple biochemical pathways in the plant. The accumulation of protoporphyrin IX leads to the production of reactive oxygen species, causing oxidative stress . This oxidative stress damages cellular structures, including lipids, proteins, and DNA, disrupting normal cellular functions and leading to cell death .

Pharmacokinetics

this compound exhibits moderate mobility in the soil and has low adsorption, which can influence its bioavailability . .

Result of Action

The action of this compound at the molecular and cellular levels leads to visible effects on whole plants. These effects include chlorosis (yellowing of the leaves) and desiccation (drying out), ultimately resulting in the death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its use in areas where soils are permeable, particularly where the water table is shallow, may result in groundwater contamination . Additionally, this compound’s effectiveness and selectivity can be influenced by the specific soil and climatic conditions of the area where it is applied .

Biochemical Analysis

Biochemical Properties

Sulfentrazone exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen and causes lipid peroxidation, ultimately resulting in cell membrane damage and plant death . The interaction between this compound and PPO is highly specific, and the compound binds to the enzyme’s active site, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX .

Cellular Effects

This compound’s inhibition of PPO disrupts cellular processes in various plant cells. The accumulation of protoporphyrin IX in the chloroplasts leads to the generation of reactive oxygen species (ROS), which cause oxidative stress and damage cellular components such as lipids, proteins, and nucleic acids . This oxidative stress impairs cell signaling pathways, alters gene expression, and disrupts cellular metabolism, ultimately leading to cell death. In addition to its effects on plant cells, this compound has been shown to affect mitochondrial complex IV in zebrafish larvae, altering cellular energy supply and acting as an endocrine disruptor .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of PPO, inhibiting its enzymatic activity. This binding prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of the latter in plant cells . The accumulated protoporphyrin IX acts as a photosensitizer, generating ROS upon exposure to light. These ROS cause lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to cell death. The inhibition of PPO by this compound is a key factor in its herbicidal activity and selectivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on plants and other organisms have been studied over time. This compound is known to be persistent in soil and aquatic systems, with a high potential to leach into groundwater . Its stability and degradation are influenced by environmental factors such as pH, temperature, and light exposure. Studies have shown that this compound can remain active in soil for extended periods, leading to long-term effects on plant growth and development . In in vitro studies, this compound’s phytotoxicity has been observed to vary with soil properties, such as organic carbon content and clay content .

Dosage Effects in Animal Models

The effects of this compound on animal models have been studied to understand its toxicity and safety profile. In zebrafish larvae, exposure to this compound at different concentrations has been shown to cause behavioral changes, with higher doses leading to more pronounced effects . At low concentrations, this compound acts as an endocrine disruptor, affecting heart development and cellular energy supply. At higher doses, it can cause neurotoxic effects and alter larval behavior. These studies highlight the importance of understanding the dosage-dependent effects of this compound in different animal models .

Metabolic Pathways

This compound is metabolized in plants through a series of detoxification reactions. The primary detoxification pathway involves the oxidation of the methyl group on the triazolinone ring, resulting in the formation of a hydroxymethyl derivative . This metabolite is further conjugated with glucose or other polar molecules, making it more water-soluble and less toxic. The metabolic pathways of this compound are crucial for its selectivity and effectiveness as a herbicide, as they determine the compound’s persistence and activity in different plant species .

Transport and Distribution

Within plant cells, this compound is absorbed through the roots and translocated to the shoots, where it exerts its herbicidal effects . The compound’s transport and distribution are influenced by factors such as soil properties, plant species, and environmental conditions. This compound’s high aqueous solubility and volatility contribute to its mobility within plant tissues and its potential to leach into groundwater . The distribution of this compound within cells and tissues is essential for its effectiveness in controlling weeds and protecting crops .

Subcellular Localization

This compound primarily localizes to the chloroplasts within plant cells, where it inhibits PPO and disrupts chlorophyll biosynthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in the chloroplasts. This localization is crucial for this compound’s herbicidal activity, as it allows the compound to interact with PPO and generate ROS in the presence of light . The subcellular localization of this compound also influences its selectivity and effectiveness in different plant species.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Sulfentrazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ammonium hydroxide, hydrochloric acid, and various organic solvents such as methanol and acetonitrile . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound include various degradation products, such as this compound-3-carboxylic acid, which is formed through hydrolysis .

Scientific Research Applications

Sulfentrazone has a wide range of scientific research applications, including:

Properties

IUPAC Name

N-[2,4-dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2F2N4O3S/c1-5-16-19(11(20)18(5)10(14)15)9-4-8(17-23(2,21)22)6(12)3-7(9)13/h3-4,10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORLZFUTLGXMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)NS(=O)(=O)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2F2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032645
Record name Sulfentrazone
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Molecular Weight

387.2 g/mol
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Physical Description

Tan solid; [Merck Index] Colorless solid; [MSDSonline], Solid
Record name Sulfentrazone
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Solubility

In water, 110 mg/l (pH 6) at 25 °C; 780 mg/l (pH 7) at 25 °C; 16000 mg/l (pH 7.5) at 25 °C
Record name SULFENTRAZONE
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Density

1.21 g/ml @ 20 °C
Record name SULFENTRAZONE
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Vapor Pressure

9.75X10-10 mm Hg @ 25 °C
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Mechanism of Action

Mode of action: Herbicide absorbed by the roots & foliage, with translocation primarily in the apoplasm, & limited movement in the phloem. Acts through the inhibition of protoporphyrinogen oxidase in the chlorophyll biosynthesis pathway, leading to the subsequent build-up of toxic intermediates.
Record name SULFENTRAZONE
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Color/Form

Tan solid

CAS No.

122836-35-5
Record name Sulfentrazone
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Melting Point

121-123 °C, 121 - 123 °C
Record name SULFENTRAZONE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfentrazone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The solid 1-(5-amino-2,4-dichlorophenyl)-4,5-dihydro-4-difluoromethyl-3-methyl-1,2,4-triazol-5(1H)-one (1.0 equiv.) was suspended in 20 equivalent of water and the reaction mixture chilled to 10 C. Vigorous stirring was commenced and 0.05 equiv of tetrabutylammonium bromide in 0.05 equiv of toluene was added. Using a pH meter, the of the suspension was brought to 7.8 by adding adequate quantity of 1 molar sodium carbonate aqueous solution. Simultaneous addition of 1.2 equiv methanesulfonyl chloride was started into the reaction while keeping the flow of the aqueous sodium carbonate on such that the pH of 7.8 was maintained throughout. After 45 minutes the reaction was complete and the suspension was replaced by a clear solution. Concentrated hydrochloric acid was added slowly to bring the pH of the reaction to 2.0 wherein a precipitate was formed. The precipitate was collected by filtration, washed with water and dried to give the N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl] phenyl]methanesulfonamide as a white solid (0.96 equiv and 96% purity).
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Synthesis routes and methods II

Procedure details

The solid 1-(5-amino-2,4-dichlorophenyl)-4,5-dihydro-4-difluoromethyl-3-methyl-1,2,4-triazol-5(1H)-one (1.0 equiv.) was suspended in 20 equivalent of water and the reaction mixture chilled to 10 C. Vigorous stirring was commenced and 0.05 equiv of tetra-n-propylammonium chloride in 0.05 equiv of xylene was added. Using a meter, the pH of the suspension was brought to 7.8 by adding adequate quantity of 1 molar sodium carbonate aqueous solution. Simultaneous addition of 1.2 equiv methanesulfonyl chloride was started into the reaction while keeping the flow of the aqueous sodium carbonate on such that the pH of 7.8 was maintained throughout. After 45 minutes the reaction was complete and the suspension was replaced by a clear solution. Concentrated hydrochloric acid was added slowly to bring the pH of the reaction to 2.0 wherein a precipitate was formed. The precipitate was collected by filtration, washed with water and dried to give the N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl] phenyl]methanesulfonamide as a white solid (0.92 equiv and 97% purity).
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Synthesis routes and methods III

Procedure details

The solid 1-(5-amino-2,4-dichlorophenyl)-4,5-dihydro-4-difluoromethyl-3-methyl-1,2,4-triazol-5(1H)-one (1.0 equiv.) was suspended in 20 equivalent of water and the reaction mixture chilled to 10 C. Vigorous stirring was commenced and 0.05 equiv of tetra-n-propylammonium chloride in 0.05 equiv of xylene was added. Using a pH meter, the of the suspension was brought to 7.8 by adding adequate quantity of 1 molar sodium carbonate aqueous solution. Simultaneous addition of 1.2 equiv methanesulfonyl chloride was started into the reaction while keeping the flow of the aqueous potassium carbonate on such that the of 7.8 was maintained throughout. After 45 minutes the reaction was complete and the suspension was replaced by a clear solution. Concentrated hydrochloric acid was added slowly to bring the pH of the reaction to 2.0 wherein a precipitate was formed. The precipitate was collected by filtration, washed with water and dried to give the N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl] phenyl]methanesulfonamide as a white solid (0.95 equiv and 97% purity).
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Synthesis routes and methods IV

Procedure details

The solid 1-(5-amino-2,4-dichlorophenyl)-4,5-dihydro-4-difluoromethyl-3-methyl-1,2,4-triazol-5(1H)-one (1.0 equiv.) and 1.2 equiv of methanesulfonyl chloride was suspended in 20 equivalent of water and the reaction mixture chilled to 10 C. Vigorous stirring was commenced and 0.05 equiv of tetrabutylammonium bromide in 0.05 equiv of toluene was added. Using a pH meter, the pH of the suspension was brought to 7.8 by adding adequate quantity of 1 molar sodium carbonate aqueous solution and dynamically maintained for 1 hour. The suspension was much reduced but not eliminated. Concentrated hydrochloric acid was added slowly to bring the pH of the reaction to 2.0 Wherein a precipitate was formed. The precipitate was collected by filtration, washed with water and dried to give the N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl] phenyl]methanesulfonamide as a white solid (0.41 equiv and 91% purity).
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Synthesis routes and methods V

Procedure details

To a one liter roundbottom flask equipped with a mechanical stirrer and a thermometer was added 104.5 grams (0.3 mole—1.0 equiv.) of 88.7% pure 1-(5-amino-2,4-dichlorophenyl)-4,5-dihydro-4-difluoromethyl-3-methyl-1,2,4-triazol-5(1H)-one, 52.6 grams (0.45 mole—1.5 equiv.) of methanesulfonyl chloride, 0.9 gram (0.012 mole—0.04 equiv.) of DMF, and 93 grams of toluene (% wt/wt. triazol-5(1H)-one to solvent—112%). Upon completion of addition, the reaction mixture was heated at about 148° C. for four hours. After this time, the reaction mixture was cooled to 95° C. and an additional 569 grams of toluene (% wt/wt. triazol-5(1H)-one to total solvent—15.8%) was added. Upon completion of addition, the reaction mixture was allowed to cool to ambient temperature and then stirred for about 18 hours. After this time, the reaction mixture was heated to 60° C. and then transferred to a second one-liter roundbottom flask equipped with a mechanical stirrer and a thermometer. Once the transfer was complete, the solution was heated to 85° C. and 490 mL of warm (85° C.) water were added. The resulting mixture was heated to 85° C. and stirred for 30 minutes. After this time, the organic layer was separated from the aqueous layer and an additional 490 mL of warm (85° C.) water was added. The resulting mixture was again heated to 85° C. and stirred for an additional 30 minutes. The organic layer was separated from the aqueous layer and allowed to cool to ambient temperature, and then stirred for about 48 hours. After this time, the reaction mixture was heated to 90° C. to effect dissolution and then cooled to 85° C. and stirred for 30 minutes. After this time, the reaction mixture was cooled to 20° C. during an eight hour period at a rate of 5° C./hour drop in temperature for the first four hours and then at a rate of 10° C./hour for the last four hours. In order to facilitate crystallization, about one (1) gram (about 1 wt %) of technical N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-diyhdro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methane-sulfonamide was added at 70–75° C. during the eight hour cool down period. Once at the appropriate temperature, the organic layer was transferred into an appropriate centrifuge, where it was spun for 30 minutes to remove the mother liquor. The filter cake was washed with three 50 mL portions of cold toluene charged directly into the centrifuge. The mixture was spun for 30 minutes to remove the toluene wash. The filter cake was removed from the centrifuge and dried at 65° C./30 mm Hg for four hours, yielding 108.99 grams (85%) of 90.5% pure N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Sulfentrazone?

A1: this compound acts by inhibiting the enzyme protoporphyrinogen oxidase (PROTOX) [, , , , , , ]. This enzyme is crucial for chlorophyll biosynthesis in plants. By disrupting this process, this compound leads to the accumulation of protoporphyrinogen IX, which is then converted to protoporphyrin IX in the presence of light. Protoporphyrin IX is a potent photosensitizer that generates reactive oxygen species (ROS) upon exposure to light, ultimately leading to the destruction of cell membranes and plant death [, ].

Q2: How does the inhibition of PROTOX lead to weed death?

A2: PROTOX inhibition by this compound disrupts chlorophyll biosynthesis. This leads to the accumulation of protoporphyrinogen IX, which is converted to the photosensitizer protoporphyrin IX in the presence of light. The accumulation of protoporphyrin IX and subsequent ROS generation upon light exposure damages cell membranes and ultimately causes weed death [, , , ].

Q3: Are there differences in this compound uptake and translocation between tolerant and susceptible species?

A3: Research suggests that differential absorption and translocation play a key role in the selective toxicity of this compound [, , , ]. For instance, in a study comparing this compound sensitivity in potato (tolerant), common lambsquarters (sensitive), and jimsonweed (intermediate), common lambsquarters exhibited significantly higher absorption and translocation of this compound to the shoots compared to potato []. Similar trends were observed in studies comparing sensitive and tolerant soybean cultivars [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H14Cl2F2N4O3S, and its molecular weight is 437.28 g/mol.

Q5: How does soil pH affect the phytotoxicity of this compound?

A5: Soil pH significantly influences this compound phytotoxicity. Studies have shown that this compound phytotoxicity is reduced under acidic soil conditions and enhanced under alkaline conditions [, , ]. This pH dependency can be attributed to the chemical properties of this compound, which becomes increasingly soluble and thus more bioavailable as soil pH decreases [].

Q6: Does the presence of crop residues, like sugarcane straw, affect the effectiveness of this compound?

A6: Yes, the presence of crop residues, such as sugarcane straw, can influence this compound efficacy. Studies have shown that sugarcane straw can retain this compound, delaying its release into the soil [, ]. The extent of this compound retention depends on factors like straw mass and the timing of rainfall events following herbicide application [].

Q7: Does the presence of other herbicides influence this compound activity in the soil?

A7: Yes, mixing this compound with other herbicides can alter its behavior in the soil, potentially impacting its efficacy and environmental fate. For instance, studies have shown that mixing this compound with certain glyphosate formulations can increase its sorption to soil particles, potentially reducing its bioavailability and leaching potential [, ].

Q8: What are the primary crops and weed species targeted by this compound applications?

A8: this compound is commonly used for weed control in various crops, including soybean [, , , , , , ], tobacco [, , , ], potato [, , , , ], and sunflower [, ]. It effectively controls a range of weed species, including yellow nutsedge, morningglories, pigweed, velvetleaf, common lambsquarters, and certain annual grasses [, , , , ].

Q9: How effective is this compound in controlling glyphosate-resistant weeds?

A9: this compound has shown potential in managing glyphosate-resistant weeds when used in combination with other herbicides. For instance, in glyphosate-resistant soybean, tank-mixing this compound with chlorimuron or cloransulam enhanced control of common and giant ragweed [].

Q10: Does this compound pose any risk of carryover injury to rotational crops?

A10: Yes, the long soil persistence of this compound can lead to carryover injury to sensitive rotational crops. This risk is influenced by factors such as this compound application rate, soil type, and the sensitivity of the rotational crop [, , ]. Studies recommend delaying planting of sensitive crops like lettuce and spinach for several months following this compound application to avoid potential injury [, ].

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